molecular formula C8H7N3O2 B3080902 7-Methyl-8-nitroimidazo[1,2-a]pyridine CAS No. 1093239-74-7

7-Methyl-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B3080902
CAS No.: 1093239-74-7
M. Wt: 177.16 g/mol
InChI Key: QHUYCKIFEZBJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Advanced Chemical Research

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This has led to the development of numerous derivatives with a broad spectrum of biological activities. nih.govresearchgate.net

Therapeutic Applications: Derivatives of imidazo[1,2-a]pyridine have been investigated and developed for a wide array of therapeutic uses. Notable examples of commercially available drugs containing this scaffold include Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent). researchgate.netresearchgate.netnih.gov The research interest in this scaffold is driven by its demonstrated efficacy in various pharmacological areas:

Anticancer: Certain imidazo[1,2-a]pyridine derivatives have shown potent antitumor activity by targeting various enzymes and receptors involved in cancer progression, such as kinases. researchgate.netbenthamdirect.com

Antimicrobial and Antiviral: This class of compounds has yielded promising candidates with activity against bacteria, fungi, and viruses. nih.govingentaconnect.com

Antitubercular: A significant area of research has focused on imidazo[1,2-a]pyridine-3-carboxamides, which have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. bio-conferences.orgrsc.org

Anti-inflammatory and Analgesic: The scaffold has been explored for the development of new anti-inflammatory and pain-relieving agents. researchgate.netingentaconnect.com

Other Applications: Research has also extended to their use as antiulcer agents, anticonvulsants, and antiprotozoal agents. nih.govnih.gov

The table below summarizes some of the key therapeutic areas where the imidazo[1,2-a]pyridine scaffold has shown significant promise.

Therapeutic AreaExamples of Activity
Oncology Inhibition of kinases (CDK, VEGFR, PI3K, EGFR) benthamdirect.com
Infectious Diseases Activity against M. tuberculosis, HIV, Leishmania researchgate.netnih.govrsc.org
Central Nervous System Sedative, anxiolytic, anticonvulsant effects researchgate.netnih.govresearchgate.net
Gastrointestinal Antiulcer and proton pump inhibitor activity nih.govnih.gov
Cardiovascular Cardiotonic effects (e.g., Olprinone) researchgate.net

Applications in Materials Science: Beyond its medicinal importance, the imidazo[1,2-a]pyridine core has applications in materials science. bio-conferences.orgresearchgate.net Its rigid, planar structure and tunable photophysical properties make it a suitable candidate for the development of:

Organic light-emitting diodes (OLEDs) researchgate.net

Fluorescent probes and sensors mdpi.com

Dispersed dyes bio-conferences.orgresearchgate.net

Overview of Strategic Functionalization and Derivatization Approaches for Imidazo[1,2-a]pyridines

The versatility of the imidazo[1,2-a]pyridine scaffold is largely due to the numerous synthetic strategies available for its construction and subsequent functionalization. rsc.orgrsc.org These methods allow chemists to precisely modify the core structure to optimize its biological activity or material properties.

Synthesis of the Core Scaffold: The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through condensation reactions. Common methods include:

Reaction of 2-aminopyridines with α-halocarbonyl compounds: This is a classical and widely used method. acs.orgresearchgate.net

Multicomponent Reactions: One-pot reactions, such as the Groebke–Blackburn–Bienaymé reaction, combine a 2-aminopyridine (B139424), an aldehyde, and an isocyanide to efficiently generate diverse 3-substituted imidazo[1,2-a]pyridines. mdpi.comacs.org

Copper-catalyzed reactions: Copper catalysts have been employed for the synthesis from 2-aminopyridines and various substrates like nitroolefins or terminal alkynes. organic-chemistry.org

Metal-free and green approaches: Recent research has focused on developing more environmentally friendly synthetic routes, utilizing methods like microwave-assisted synthesis or catalyst-free conditions. acs.orgresearchgate.net

Site-Selective Functionalization: Once the core scaffold is synthesized, its properties can be fine-tuned through site-selective functionalization, particularly through C-H bond activation. rsc.orgnih.gov The different positions on the bicyclic ring exhibit distinct reactivity, allowing for controlled introduction of various substituents.

C3-Position: The C3 position is the most common site for functionalization due to its high nucleophilicity. nih.gov A variety of groups can be introduced at this position through methods like:

Arylation: Transition-metal catalysis (e.g., using palladium or copper) is often employed to form C-C bonds with aryl halides or triflates. mdpi.comresearchgate.netacs.org Visible light-induced photocatalysis has also emerged as a greener alternative. mdpi.comrsc.org

Alkylation and Amination: Friedel-Crafts type reactions and oxidative C-H amination are effective strategies for introducing alkyl and amino groups. nih.gov

Formylation and Thiolation: These functionalizations introduce important handles for further derivatization. nih.govmdpi.com

Other Positions (C2, C5, C6, C7, C8): While C3 is the most reactive site, methods have been developed for the selective functionalization of other positions on the ring system, providing access to a wider range of derivatives. rsc.org For instance, ortho C-H functionalization of 2-arylimidazo[1,2-a]pyridines can be directed by the nitrogen atom of the imidazole (B134444) ring. nih.gov

The table below outlines common functionalization strategies for the imidazo[1,2-a]pyridine scaffold.

PositionReaction TypeCommon Reagents/Catalysts
C3 ArylationAryl halides, Diazonium salts; Pd, Cu, Photocatalysts mdpi.comresearchgate.netrsc.org
C3 AlkylationAldehydes, N-hydroxyphthalimides; Lewis acids nih.govnih.gov
C3 AminationN-phenyltetrahydroisoquinoline; Photocatalysts nih.gov
C3 FormylationTetramethylethylenediamine (TMEDA); Photocatalysts nih.gov
C5 AlkylationAlkyl N-hydroxyphthalimides; Photocatalysts nih.gov
Ortho (of C2-Aryl) Arylation/AlkylationMetal catalysts (e.g., Pd) nih.gov

These strategic approaches to synthesis and functionalization underscore the importance of the imidazo[1,2-a]pyridine scaffold, enabling the systematic exploration of its chemical space for applications in drug discovery and materials science. rsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-2-4-10-5-3-9-8(10)7(6)11(12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUYCKIFEZBJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methyl 8 Nitroimidazo 1,2 a Pyridine and Analogues

Established Synthetic Pathways to the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis over the past century. These can be broadly categorized into classical cyclocondensation reactions and modern multicomponent protocols.

Cyclocondensation reactions represent the most traditional and widely used approach for constructing the imidazo[1,2-a]pyridine ring system. These methods typically involve the reaction of a substituted 2-aminopyridine (B139424) with a molecule containing a two-carbon fragment, which forms the imidazole (B134444) portion of the fused ring.

The seminal method is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine. bio-conferences.org Various modifications to this reaction have been developed to improve yields and expand its scope, including the use of catalysts like neutral alumina (B75360) or proceeding without a catalyst or solvent at elevated temperatures. bio-conferences.org

Beyond α-haloketones, other reactants like nitroolefins have also been employed in cascade reactions with 2-aminopyridines, catalyzed by Lewis acids such as iron(III) chloride (FeCl₃), to produce 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org

Reaction NameReactantsKey Features
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneClassical method; forms the core via N-alkylation and subsequent cyclization. bio-conferences.org
Nitroolefin Condensation 2-Aminopyridine, NitroolefinLewis acid-catalyzed cascade reaction. bio-conferences.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. Several MCRs have been developed for the one-pot synthesis of diverse imidazo[1,2-a]pyridine derivatives.

The most prominent of these is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.gov This is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid (e.g., scandium triflate, ammonium (B1175870) chloride). bio-conferences.orgmdpi.com This method is valued for its ability to rapidly generate molecular complexity and build libraries of substituted imidazo[1,2-a]pyridines by simply varying the three input components. nih.govmdpi.com

Other notable MCRs include copper-catalyzed reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, as well as protocols that utilize trimethylsilylcyanide in place of an isocyanide under microwave irradiation. bio-conferences.org These methods highlight the modularity and efficiency of MCRs in accessing this important heterocyclic core. bio-conferences.org

Reaction NameComponentsCatalyst Example
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideScandium Triflate, NH₄Cl. bio-conferences.orgmdpi.com
A³ Coupling 2-Aminopyridine, Aldehyde, AlkyneCopper salts. bio-conferences.org
TMSCN-based MCR 2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium Triflate. bio-conferences.org

Targeted Synthesis of 7-Methyl-8-nitroimidazo[1,2-a]pyridine

The synthesis of the specifically substituted this compound requires a regiocontrolled, multi-step approach. This involves first establishing the 7-methyl-imidazo[1,2-a]pyridine skeleton and then introducing the nitro group at the C8 position in a controlled manner.

The introduction of the methyl group at the 7-position of the imidazo[1,2-a]pyridine core is most reliably achieved by starting with a correspondingly substituted pyridine precursor. The cyclocondensation or multicomponent reactions described in section 2.1 are performed using 4-methyl-2-aminopyridine as the starting material. The position of the methyl group at C4 of the pyridine ring directly translates to the C7 position of the resulting bicyclic product.

For instance, the reaction of 4-methyl-2-aminopyridine with an appropriate α-haloketone or in a GBB multicomponent reaction will yield a 7-methyl-imidazo[1,2-a]pyridine derivative. This substrate-controlled strategy ensures that the methyl group is placed exclusively at the desired C7 position, avoiding the formation of other positional isomers.

The final step in the synthesis is the introduction of a nitro group at the C8 position of the 7-methyl-imidazo[1,2-a]pyridine intermediate. This is an electrophilic aromatic substitution reaction, and its regiochemical outcome is dictated by the electronic properties of the heterocyclic system and the directing effect of the existing C7-methyl substituent.

The methyl group is an electron-donating, activating group, which directs incoming electrophiles to the ortho and para positions. libretexts.org In the 7-methyl-imidazo[1,2-a]pyridine ring, the positions ortho to the methyl group are C6 and C8. Therefore, direct nitration (e.g., using a standard nitrating mixture of nitric and sulfuric acid) would be expected to produce a mixture of 6-nitro and 8-nitro isomers, presenting a significant selectivity challenge.

Achieving controlled nitration at the C8 position requires careful selection of reaction conditions (nitrating agent, temperature, solvent) to favor substitution at this specific site, potentially exploiting subtle differences in steric hindrance or electronic density between the C6 and C8 positions.

An alternative and more definitive strategy to ensure regiocontrol is to construct the heterocyclic ring with the nitro group already in place. One such approach involves the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds to synthesize 8-nitro-dihydroimidazo[1,2-a]pyridines, which can then be aromatized. researchgate.net This method builds the desired substitution pattern into the ring-forming step, thereby circumventing the regioselectivity issues associated with the direct nitration of the pre-formed heterocycle.

Contemporary Synthetic Techniques for Imidazo[1,2-a]pyridine Derivatives

Modern organic synthesis has introduced a variety of advanced techniques that offer improved efficiency, sustainability, and scope for the synthesis of imidazo[1,2-a]pyridine derivatives.

Transition-metal catalysis is at the forefront of these innovations. Copper- and iron-catalyzed reactions, for example, enable aerobic oxidative cyclizations and couplings that are more environmentally benign than classical methods. organic-chemistry.orgnih.gov Palladium-catalyzed cross-coupling and C-H activation reactions have also been employed to construct the ring system or to functionalize it at various positions with high precision. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often reducing reaction times from hours to minutes. bio-conferences.org This technique has been successfully applied to both cyclocondensation and multicomponent reactions for preparing imidazo[1,2-a]pyridines, frequently leading to higher yields and cleaner reaction profiles. mdpi.com

Photocatalysis and electrochemistry represent emerging green chemistry approaches. These methods use light or electric current to drive reactions, allowing for transformations under mild conditions and often avoiding the need for harsh reagents or catalysts.

Finally, direct C-H functionalization is a highly atom-economical strategy that allows for the introduction of new functional groups onto a pre-formed imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials. While functionalization at the electron-rich C3 position is most common, methods for functionalizing other positions on the scaffold continue to be an active area of research. nih.gov

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enabling reactions that are inefficient under conventional heating. For the synthesis of imidazo[1,2-a]pyridine derivatives, microwave irradiation has been successfully applied to both the core scaffold formation and subsequent functionalization reactions.

The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a key method for constructing the imidazo[1,2-a]pyridine core, has been significantly improved using microwave assistance. For instance, the synthesis of imidazo[1,2-a]pyridine-chromone conjugates was achieved in 15 minutes with yields up to 36% under microwave irradiation, a substantial improvement over conventional heating and ultrasound methods. mdpi.comsciforum.net Similarly, novel tri/tetrasubstituted imidazole derivatives featuring an imidazo[1,2-a]pyrimidine (B1208166) core have been synthesized in a one-pot, two-step sequence under microwave conditions, highlighting the utility of this technology for rapid library synthesis. nih.gov

Furthermore, microwave heating has been instrumental in facilitating transition metal-catalyzed cross-coupling reactions on the imidazo[1,2-a]pyridine nucleus. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 6-halogenoimidazo[1,2-a]pyridines with various aryl and heteroaryl boronic acids proceed in high yields within 20 minutes at 150°C under microwave irradiation. This rapid C-C bond formation is crucial for elaborating the core structure. Direct C-H arylation of imidazo[1,2-a]pyridines with aryl halides has also been successfully performed in just one hour using a phosphine-free palladium catalyst under microwave conditions. medjchem.com

Table 1: Examples of Microwave-Assisted Reactions for Imidazo[1,2-a]pyridine Synthesis and Functionalization
Reaction TypeSubstratesCatalyst/ReagentsConditionsYieldReference
Suzuki-Miyaura Coupling6-chloroimidazo[1,2-a]pyridine, Arylboronic acidPd(PPh3)4, K2CO3Microwave, 150°C, 20 min83-95%
Direct C-H ArylationImidazo[1,2-a]pyridine, Aryl halide(SIPr)Pd(allyl)Cl, K2CO3Microwave, 1hGood to Excellent medjchem.com
Groebke-Blackburn-Bienaymé3-formylchromone, 2-aminopyridine, IsocyanideNH4ClMicrowave, 15 minup to 36% mdpi.com
A3 Cascade CouplingImidazo[1,2-a]pyridine, Secondary amine, Terminal alkyneCu(I)MicrowaveNot specified rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules. Various coupling reactions catalyzed by palladium, copper, and iron have been extensively used to synthesize and functionalize the imidazo[1,2-a]pyridine scaffold.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura reaction is a premier method for creating C-C bonds. It has been effectively used for the arylation of halogenated imidazo[1,2-a]pyridines. For example, 6-bromo- and 6-chloroimidazo[1,2-a]pyridines readily couple with a variety of (hetero)aryl boronic acids under microwave-assisted, palladium-catalyzed conditions to produce 6-substituted derivatives in high yields. Direct C-H arylation, an atom-economical alternative, has also been developed. Using palladium catalysts, often with N-heterocyclic carbene (NHC) ligands, the C3 position of the imidazo[1,2-a]pyridine ring can be directly arylated with aryl halides, including less reactive aryl chlorides. acs.org

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are also key palladium-catalyzed transformations applicable to halo-substituted imidazo[1,2-a]pyridines, enabling the introduction of alkynyl and amino functionalities, respectively.

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for various transformations. Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of the imidazo[1,2-a]pyridine core itself. One notable method involves the aerobic oxidative synthesis from 2-aminopyridines and ketones using a heterogeneous CuCl₂/nano-TiO₂ catalyst, which can be reused multiple times. rsc.org Another green approach utilizes a Cu(II)-ascorbate catalyzed A³-coupling reaction in aqueous micellar media. acs.org Copper is also employed in the oxidative diamination of terminal alkynes with amidines to form substituted imidazoles. organic-chemistry.org

Iron-Catalyzed Denitration: Iron catalysis provides an inexpensive and environmentally benign option for certain synthetic transformations. A notable application is the iron-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. This method is simple and tolerates a range of functional groups. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Reactions for Imidazo[1,2-a]pyridine Analogues
ReactionMetal CatalystKey TransformationTypical SubstratesReference
Suzuki–MiyauraPalladiumC-C bond formationHalo-imidazo[1,2-a]pyridines, Boronic acids
Direct C-H ArylationPalladiumC-H activation/C-C bond formationImidazo[1,2-a]pyridines, Aryl halides medjchem.comacs.org
Aerobic Oxidative SynthesisCopperC-N and C-C bond formation (core synthesis)2-Aminopyridines, Ketones rsc.org
A3-CouplingCopperC-H amination and alkyne incorporation2-Aminopyridines, Aldehydes, Alkynes acs.org
Denitration ReactionIronC-N and C-C bond formation (core synthesis)Aminopyridines, Nitroolefins organic-chemistry.org

Metal-Free Oxidative Functionalization Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free reactions have garnered significant attention. These approaches often rely on the use of alternative oxidants and catalysts to achieve C-H functionalization and other transformations on the imidazo[1,2-a]pyridine core. bohrium.comcolab.ws

Direct C-H functionalization under metal-free conditions represents a highly atom-economical strategy. researchgate.net For instance, the C3 position of imidazo[1,2-a]pyridines, being electron-rich, is susceptible to attack by electrophiles or radicals generated under oxidative conditions. researchgate.net Methodologies have been developed for various C-H functionalizations, including alkylation, carbonylation, arylation, and selenation without the need for transition metals. researchgate.net These reactions often employ oxidants like peroxides or proceed through radical pathways initiated by other means. The development of these metal-free methods paves the way for greener synthetic routes to functionalized imidazo[1,2-a]pyridines. researchgate.net

Visible Light-Induced Photocatalytic Transformations and C-H Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. This strategy has been extensively applied to the C-H functionalization of imidazo[1,2-a]pyridines, taking advantage of the scaffold's electronic properties. nih.gov The majority of these functionalizations occur at the electron-rich C3 position. nih.govmdpi.com

A variety of functional groups have been successfully introduced at the C3 position using this technology, including:

Fluoroalkyl groups: The incorporation of fluoroalkyl moieties is of great interest in medicinal chemistry. Visible-light-induced methods have been developed for the trifluoromethylation and perfluoroalkylation of imidazo[1,2-a]pyridines. mdpi.com

Alkoxycarbonyl and Aminoalkyl groups: Ester and aminoalkyl functionalities can be installed, providing handles for further derivatization. For example, a rose bengal-catalyzed C3-alkoxycarbonylation has been reported. nih.gov

Aryl groups: C3-arylation can be achieved using diazonium salts with chlorophyll (B73375) as a photocatalyst. mdpi.com

Phosphorus moieties: C-P bond formation has been accomplished through the reaction of imidazo[1,2-a]pyridines with phosphine (B1218219) oxides using rhodamine B as the photocatalyst. mdpi.com

While C3 functionalization is predominant, methods for functionalizing other positions, such as C5-alkylation, are also emerging, expanding the scope of photocatalysis in this area. mdpi.com

Table 3: Examples of Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines
FunctionalizationReagentPhotocatalystConditionsPositionReference
AlkoxycarbonylationCarbazatesRose BengalBlue LED, rt, (NH4)2S2O8C3 nih.gov
ArylationDiazonium saltsChlorophyllVisible lightC3 mdpi.com
PerfluoroalkylationPerfluoroalkyl iodidesNone (EDA complex)Visible light, rtC3 mdpi.com
PhosphorylationPhosphine oxidesRhodamine BVisible light, rtC3 mdpi.com
AlkylationAlkyl N-hydroxyphthalimidesEosin YVisible light, rtC5 mdpi.com

Radical Reaction Pathways, Including SRN1 Mechanisms

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds like imidazo[1,2-a]pyridine. rsc.org These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis, leading to the direct introduction of functional groups onto the scaffold. rsc.org

A specific and powerful type of radical reaction is the SRN1 (substitution radical-nucleophilic unimolecular) mechanism. This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. The SRN1 mechanism has been successfully applied to the synthesis of novel 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives. researchgate.net

For instance, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been shown to react with various carbon and sulfur-centered nucleophiles under SRN1 conditions. Interestingly, depending on the nature of the nucleophile, reaction can occur at either the chloromethyl group at the C2 position or the bromine atom at the C8 position of the pyridine ring. This represents the first description of an SRN1 reaction occurring on the pyridine part of the imidazo[1,2-a]pyridine system. researchgate.net The reaction of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with nitronate anions also proceeds via an SRN1 mechanism to yield C-alkylation products. researchgate.net

Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce waste and utilize more environmentally benign processes, are increasingly influencing the design of synthetic routes. In the context of imidazo[1,2-a]pyridine synthesis, two key green methodologies are the use of aqueous media and ultrasound-assisted synthesis.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several synthetic methods for imidazo[1,2-a]pyridines have been adapted to aqueous conditions. For example, an efficient synthesis of imidazo[1,2-a]pyridine derivatives via a Cu(II)-ascorbate-catalyzed domino A³-coupling reaction has been developed in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS). acs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. Ultrasound irradiation has been used to develop a rapid and simple method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and 2-bromoacetophenones. These reactions are often conducted in greener solvents like PEG-400 and can be completed in as little as 15-30 minutes with excellent yields. scispace.com Furthermore, ultrasound has been successfully employed for the C-H functionalization of the imidazo[1,2-a]pyridine core, such as in the oxidative iodination at the C3 position, which proceeds rapidly and in high yield. acs.org

Table 4: Green Chemistry Approaches to Imidazo[1,2-a]pyridine Synthesis
MethodologyReaction TypeKey FeaturesTypical ConditionsReference
Aqueous SynthesisCu-catalyzed A3-CouplingUse of water as solvent, micellar catalysisSDS, Cu(II)-ascorbate, 50°C acs.org
Ultrasound-Assisted SynthesisCondensationRapid reaction times, high yields2-aminopyridine, 2-bromoacetophenone, K2CO3, PEG-400, Ultrasound scispace.com
Ultrasound-Assisted FunctionalizationC-H IodinationMetal-free, rapid, high atom economyI2, TBHP, EtOH, Ultrasound, 30 min acs.org

Strategic Derivatization of this compound Analogues

The synthetic methodologies described above provide a versatile toolkit for the strategic derivatization of the this compound scaffold. The presence of the methyl and nitro groups, along with the inherent reactivity of the heterocyclic core, allows for a wide range of chemical modifications to tune the compound's properties for specific applications.

The primary sites for derivatization on the imidazo[1,2-a]pyridine core are the C2, C3, and C5 positions, as well as the pyridine ring (C5, C6, C7, C8). The electron-rich C3 position is the most common site for electrophilic and radical substitution, making it an ideal handle for introducing diversity. nih.govrsc.org Visible-light photocatalysis and metal-free oxidative methods are particularly effective for C3-functionalization, allowing for the introduction of alkyl, aryl, alkoxy, and other groups. nih.govmdpi.com

The C2 position can be functionalized by selecting appropriate starting materials for the initial cyclization reaction, for example, by using different α-haloketones. For pre-formed scaffolds, transition metal-catalyzed cross-coupling reactions are essential. If a halogen atom is present at the C6, C8, or other positions on the pyridine ring, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be employed to introduce aryl, alkynyl, and amino groups, respectively. The SRN1 reaction on a bromo-substituted pyridine ring further expands the possibilities for C-C and C-heteroatom bond formation at this part of the molecule. researchgate.net

The existing methyl and nitro groups also offer opportunities for derivatization. The nitro group at the C8 position can potentially be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. The methyl group at C7 could potentially undergo radical halogenation or oxidation to introduce further functionality. The strategic combination of these derivatization reactions allows for the systematic exploration of the chemical space around the this compound core, facilitating the development of analogues with optimized properties.

Positional Functionalization on the Imidazole and Pyridine Moieties (C2, C3, C5, C6, C7, C8)

The functionalization of the imidazo[1,2-a]pyridine core is highly position-dependent, dictated by the inherent electronic properties of the bicyclic system. The electron-rich nature of the imidazole ring and the electron-deficient character of the pyridine ring govern the regioselectivity of various chemical transformations.

The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. mdpi.com A vast array of methodologies, including halogenation, nitrosylation, acylation, and Friedel-Crafts-type reactions, selectively target this position. researchgate.net Direct C-H functionalization at C3 is also common, often utilizing transition-metal catalysis or photocatalysis to introduce alkyl, aryl, and other groups. mdpi.com

The C2 position is generally less reactive towards electrophiles than C3. mdpi.com However, functionalization at this site can be achieved, often through metal-catalyzed cross-coupling reactions on a pre-functionalized C2 (e.g., a halogenated derivative) or via directed lithiation followed by quenching with an electrophile.

Functionalization of the pyridine ring at positions C5, C6, C7, and C8 is more challenging and typically requires harsher conditions or specific directing groups. Electrophilic aromatic substitution, such as nitration or halogenation, primarily occurs on this ring. researchgate.net The regioselectivity is influenced by the substituents already present on the pyridine moiety. For instance, the presence of an electron-donating group can activate specific positions towards electrophilic attack. researchgate.net C-H activation strategies using transition metals like palladium or rhodium have also been developed for the site-selective introduction of functional groups onto the pyridine part of the scaffold.

Regioselectivity of Functionalization on the Imidazo[1,2-a]pyridine Core
PositionReactivity ProfileCommon Functionalization Methods
C2Less reactive than C3; accessible via metalation or cross-coupling.Directed ortho-metalation (DoM), Suzuki/Stille coupling on C2-halides.
C3Most nucleophilic site; highly susceptible to electrophilic attack.Halogenation, nitration, acylation, C-H arylation/alkylation.
C5Part of the electron-deficient pyridine ring; requires activation for functionalization.Directed C-H activation, nucleophilic aromatic substitution (SNAr) on activated substrates.
C6, C7, C8Electron-deficient pyridine ring; functionalization depends on existing substituents.Electrophilic aromatic substitution (nitration, halogenation), metal-catalyzed C-H functionalization.

Incorporation of Diverse Chemical Substituents (e.g., Alkynyl, Sulfonyl, Arylthio)

To create analogues of this compound, various substituents can be introduced onto the core structure. These groups can serve as synthetic handles for further elaboration or directly contribute to the molecule's biological activity profile.

Alkynyl groups are valuable functionalities due to their utility in click chemistry and as precursors for other functional groups. The introduction of alkynyl moieties onto the imidazo[1,2-a]pyridine scaffold is often achieved through Sonogashira coupling of a halo-imidazo[1,2-a]pyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Direct C-H alkynylation methods have also been developed, providing a more atom-economical route to these derivatives.

Sulfonyl and sulfonamide groups are frequently incorporated into drug candidates to enhance properties such as solubility and protein-binding affinity. Sulfonyl groups can be introduced by the oxidation of corresponding thioether analogues. Alternatively, sulfonamides can be synthesized by reacting a halo-imidazo[1,2-a]pyridine with a sulfonamide under metal-catalyzed conditions or by reacting an amino-imidazo[1,2-a]pyridine with a sulfonyl chloride.

Arylthio substituents are typically installed via nucleophilic substitution or metal-catalyzed cross-coupling reactions. One common method involves the reaction of a halo-imidazo[1,2-a]pyridine with a sodium or potassium thiophenolate. Palladium- or copper-catalyzed C-S cross-coupling reactions between halo-imidazo[1,2-a]pyridines and thiols have also proven to be highly effective for generating a diverse range of arylthioethers.

Summary of Methods for Incorporating Specific Substituents
SubstituentSynthetic StrategyTypical Reagents and Conditions
AlkynylSonogashira cross-couplingHalo-imidazo[1,2-a]pyridine, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base.
SulfonylOxidation of thioethersArylthio-imidazo[1,2-a]pyridine, oxidizing agent (e.g., m-CPBA, Oxone).
ArylthioC-S cross-couplingHalo-imidazo[1,2-a]pyridine, thiol, Pd or Cu catalyst, base.

Reaction Mechanisms and Pathways for 7 Methyl 8 Nitroimidazo 1,2 a Pyridine Transformations

Mechanistic Elucidation of Imidazo[1,2-a]pyridine (B132010) Core Formation

The construction of the fundamental imidazo[1,2-a]pyridine skeleton can be achieved through several mechanistic pathways. These routes typically involve the reaction of a substituted 2-aminopyridine (B139424) with a two-carbon synthon, leading to the formation of the five-membered imidazole (B134444) ring fused to the pyridine (B92270) core.

While the imidazo[1,2-a]pyridine core is typically assembled rather than being modified through electrophilic aromatic substitution (EAS) on a pre-existing pyridine, the principles of EAS are critical to understanding the reactivity of the final heterocycle. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. youtube.com This deactivation is significantly amplified in the case of 7-Methyl-8-nitroimidazo[1,2-a]pyridine by the presence of the strongly electron-withdrawing nitro group at the C8 position. rsc.orgresearchgate.net

Conversely, the imidazole portion of the molecule is electron-rich, which makes the C3 position the most nucleophilic and susceptible to electrophilic attack. The regioselectivity is dictated by the stability of the resulting cationic intermediate (sigma complex). Attack at C3 allows the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the six-membered pyridine ring, leading to a more stable intermediate. echemi.com

The mechanism proceeds in two steps:

Attack by the electron-rich C3 position on an electrophile (E+) to form a resonance-stabilized cationic intermediate.

Deprotonation by a weak base to restore aromaticity and yield the C3-substituted product.

Due to the strong deactivation of the pyridine ring, electrophilic substitution on this part of the this compound molecule is highly unfavorable. youtube.comrsc.org

A predominant strategy for synthesizing the imidazo[1,2-a]pyridine core involves the initial nucleophilic attack of a 2-aminopyridine derivative on an electrophilic partner, followed by intramolecular cyclization.

One classic approach is the reaction with α-haloketones. The mechanism involves an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the ketone, displacing the halide. bio-conferences.org This is followed by an intramolecular condensation between the exocyclic amino group and the ketone's carbonyl group, which, after dehydration, forms the aromatic imidazole ring. researchgate.net

More contemporary methods utilize tandem reactions, such as a combination of Michael addition and intramolecular cyclization. bio-conferences.org For instance, the reaction of a 2-aminopyridine with a nitroolefin proceeds via an aza-Michael addition. The exocyclic amine adds to the electron-deficient double bond of the nitroolefin to form an intermediate, which then undergoes intramolecular cyclization and subsequent elimination/aromatization to furnish the imidazo[1,2-a]pyridine core. organic-chemistry.org This pathway is particularly relevant for synthesizing nitro-substituted derivatives.

Step Description of Aza-Michael Cyclization Pathway
1 Nucleophilic attack (Aza-Michael addition) of the 2-amino group of 4-methyl-3-nitropyridin-2-amine onto the β-carbon of a suitable Michael acceptor (e.g., an α,β-unsaturated carbonyl compound).
2 Formation of a zwitterionic or neutral intermediate.
3 Intramolecular nucleophilic attack by the endocyclic pyridine nitrogen onto the carbonyl carbon.
4 Formation of a bicyclic, non-aromatic intermediate.
5 Dehydration and tautomerization (aromatization) to yield the final this compound product.

Detailed Mechanisms of Functionalization Reactions

Functionalization of the pre-formed this compound scaffold, primarily at the electron-rich C3 position, can be achieved through various modern synthetic methods, including those involving radical intermediates and transition-metal catalysis.

Radical-mediated reactions offer a powerful tool for C-H functionalization, avoiding the need for pre-functionalized starting materials. rsc.org In the context of imidazo[1,2-a]pyridines, these reactions typically involve the generation of a radical species that subsequently adds to the nucleophilic C3 position.

The general mechanism often follows a three-stage process:

Initiation: A radical initiator (e.g., a peroxide or via photoredox catalysis) generates the reactive radical species from a stable precursor. nih.gov

Propagation: The generated radical adds to the C3 position of the imidazo[1,2-a]pyridine ring, forming a new radical intermediate. This intermediate is then oxidized, often by a single-electron transfer (SET) mechanism, to a cation, which loses a proton to yield the final substituted product and regenerate a radical species to continue the chain reaction. researchgate.net

Termination: Combination of two radical species to form a non-radical product.

Mechanistic studies have shown that visible-light photoredox catalysis can effectively generate radical intermediates under mild conditions, enabling reactions like alkylation and arylation. nih.gov

Transition metals, particularly palladium and copper, are widely employed to catalyze the functionalization of imidazo[1,2-a]pyridines. researchgate.net These reactions often proceed via C-H activation, providing a highly efficient and atom-economical route to substituted products. A representative catalytic cycle for a Palladium-catalyzed C3-arylation with an aryl halide (Ar-X) can be described as follows:

Catalytic Cycle Step Description
Oxidative Addition The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].
C-H Activation/Concerted Metalation-Deprotonation (CMD) The imidazo[1,2-a]pyridine coordinates to the Pd(II) center. A base assists in the deprotonation and metalation at the C3 position, forming a palladacycle intermediate and eliminating H-X.
Reductive Elimination The aryl group and the imidazo[1,2-a]pyridine moiety on the palladium center couple, and the C3-arylated product is released from the coordination sphere.
Catalyst Regeneration The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Copper-catalyzed reactions are also prevalent and often involve Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycles, particularly in oxidative coupling reactions. researchgate.net

The formation of the imidazo[1,2-a]pyridine core can itself be an oxidative process, often catalyzed by transition metals like copper. organic-chemistry.orgorganic-chemistry.org Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides an efficient route to these heterocycles. organic-chemistry.org

The proposed mechanism for such a reaction involves several key steps:

Generation of Intermediates: The copper catalyst facilitates the generation of reactive intermediates from the starting materials. For example, a ketoxime acetate (B1210297) can be converted into an iminium radical and an α-carbon radical. organic-chemistry.org

Radical Coupling: These radical species couple to form a new C-C or C-N bond.

Cyclization: The resulting intermediate undergoes intramolecular cyclization, with the pyridine nitrogen attacking an electrophilic center to form the five-membered ring.

Oxidation/Aromatization: The final step involves an oxidation process, often with molecular oxygen from the air serving as the terminal oxidant, to aromatize the newly formed ring system. This step also regenerates the active form of the copper catalyst.

This pathway highlights a convergence of radical processes and catalytic cycles to construct the heterocyclic scaffold under relatively mild and environmentally benign conditions. organic-chemistry.org

Mechanistic Aspects of SNAr and Cross-Coupling Reactions

The 8-nitro group plays a pivotal role in activating the pyridine ring of the imidazo[1,2-a]pyridine system towards nucleophilic attack, a prerequisite for SNAr reactions. This activation is a direct consequence of the nitro group's ability to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, through resonance delocalization of the negative charge.

The general mechanism for an SNAr reaction on an activated aromatic system involves a two-step addition-elimination process. In the context of a halo-substituted 8-nitroimidazo[1,2-a]pyridine, the first step is the rate-determining addition of a nucleophile to the carbon atom bearing the leaving group (e.g., a halide). The strong electron-withdrawing nature of the nitro group at the ortho position is crucial for stabilizing the resulting anionic σ-complex. The subsequent step is the rapid elimination of the leaving group, which restores the aromaticity of the ring.

Interestingly, for certain 8-substituted 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives, an alternative single-electron transfer mechanism, known as the SRN1 (substitution nucleophilic radical chain) mechanism, has been observed. researchgate.net This pathway involves the formation of a radical anion intermediate. The reaction is initiated by the transfer of an electron to the substrate, which then fragments to produce an aryl radical and the leaving group anion. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to a new substrate molecule. researchgate.net The operation of an SRN1 mechanism is dependent on the specific substrate, nucleophile, and reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide a versatile methodology for the functionalization of the imidazo[1,2-a]pyridine core. The general catalytic cycle for these reactions, for instance the Suzuki coupling, involves a sequence of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-Methyl-8-nitro-X-imidazo[1,2-a]pyridine (where X is a halide), forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

The efficiency and regioselectivity of these cross-coupling reactions are influenced by factors such as the choice of catalyst, ligands, base, and solvent. The electronic nature of the imidazo[1,2-a]pyridine substrate, including the presence of the 8-nitro group, can also impact the reaction kinetics.

Reaction TypeKey Mechanistic FeaturesRole of 8-Nitro GroupPotential Reactants
SNArAddition-elimination via Meisenheimer complex; Potential for SRN1 pathway. researchgate.netStrong activation of the pyridine ring; Stabilization of anionic intermediates.Nucleophiles (e.g., amines, alkoxides, thiolates) and a suitable leaving group at C8.
Suzuki-Miyaura CouplingCatalytic cycle involving oxidative addition, transmetalation, and reductive elimination.Influences the electronic properties of the substrate, potentially affecting the rate of oxidative addition.Aryl or vinyl boronic acids/esters.
Sonogashira CouplingPalladium and copper co-catalyzed reaction.Can affect catalyst-substrate interactions.Terminal alkynes.
Buchwald-Hartwig AminationFormation of C-N bonds via a palladium-catalyzed cycle.Influences the electrophilicity of the carbon center.Primary or secondary amines.

Cascade and Tandem Reaction Mechanistic Studies

Cascade and tandem reactions offer an efficient approach to the synthesis of complex molecular architectures from simpler precursors in a single operation. For the imidazo[1,2-a]pyridine scaffold, several such transformations have been developed, although specific mechanistic studies on the 7-Methyl-8-nitro derivative are less common. However, the general reactivity patterns of the core structure can provide insights into potential cascade pathways.

One notable example is the tandem Groebke–Blackburn–Bienaymé (GBB) and Ugi multicomponent reactions, which have been utilized for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine core. nih.gov The GBB reaction itself is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to form a 3-aminoimidazo[1,2-a]pyridine. This product can then participate as one of the components in a subsequent Ugi four-component reaction.

Another relevant transformation is the [8+2] cycloaddition reaction of imidazo[1,2-a]pyridines with dienophiles such as benzynes. This reaction proceeds through a tandem [π8s + π2s] and [σ2s + π6s + σ2s] process. The initial step is a concerted [8+2] cycloaddition, which is often followed by an aromatization step to yield a stable polycyclic aromatic compound. The electronic nature of the imidazo[1,2-a]pyridine, including the substitution pattern, can influence the feasibility and regioselectivity of such cycloadditions. The 8-nitro group in this compound would be expected to significantly impact the electronic distribution within the diene system of the pyridine ring, thereby affecting its reactivity in cycloaddition reactions.

Cascade reactions involving the in-situ generation of reactive intermediates from imidazo[1,2-a]pyridine derivatives have also been explored. For instance, the reaction of imidazo[1,2-a]pyridines with maleic anhydride (B1165640) can lead to the formation of cross-conjugated mesomeric betaines through a cascade process. researchgate.net These transformations highlight the rich and varied reactivity of the imidazo[1,2-a]pyridine nucleus, which can be further modulated by the presence of substituents like the 7-methyl and 8-nitro groups.

Reaction TypeGeneral MechanismPotential Influence of 7-Methyl-8-nitro SubstitutionExample Precursors
Tandem GBB-Ugi ReactionSequential multicomponent reactions to build molecular complexity. nih.govThe electronic effects of the substituents could influence the reactivity of the initial 2-aminopyridine derivative and the subsequent intermediates.2-Aminopyridine derivative, aldehyde, isocyanide, and components for the Ugi reaction.
[8+2] CycloadditionConcerted cycloaddition followed by potential aromatization. The 8-nitro group would act as a strong electron-withdrawing group, altering the HOMO-LUMO energies of the diene system and influencing the reaction rate and regioselectivity.Dienophiles such as benzynes or other activated alkynes/alkenes.
Cascade Betaine (B1666868) FormationStepwise formation of a zwitterionic intermediate through nucleophilic attack and subsequent rearrangement. researchgate.netThe nucleophilicity of the imidazo[1,2-a]pyridine nitrogen and the stability of the resulting betaine would be affected by the substituents.Dienophiles like maleic anhydride.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 7-Methyl-8-nitroimidazo[1,2-a]pyridine, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework. The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to or near the electronegative nitrogen and oxygen atoms (of the nitro group) are expected to be deshielded and resonate at a lower field. For instance, the carbon atom bearing the nitro group (C8) would be significantly downfield. Studies on related imidazo[1,2-a]pyridine (B132010) structures confirm the chemical shift ranges for this heterocyclic system. dtic.milresearchgate.net

2D NMR Experiments: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net These techniques reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete and verified structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar imidazo[1,2-a]pyridine derivatives. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-~140-145
C3-~115-120
C5~8.0-8.5 (d)~125-130
C6~7.0-7.5 (d)~115-120
C7-~130-135
C8-~145-150
C8a-~140-145
7-CH₃~2.5 (s)~20-25

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis (e.g., LC-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses on related compounds. nih.govmdpi.com The calculated exact mass for the protonated molecule [M+H]⁺ of C₈H₇N₃O₂ is 178.0611. HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.

Beyond molecular formula confirmation, mass spectrometry provides structural information through fragmentation analysis. The fragmentation pattern can reveal characteristic losses of functional groups, such as the loss of the nitro group (NO₂) or nitric oxide (NO), which helps to piece together the molecular structure.

Table 2: HRMS Data and Expected Fragments for this compound

SpeciesCalculated Exact Mass (m/z)Description
[C₈H₈N₃O₂]⁺ ([M+H]⁺)178.0611Protonated molecular ion
[C₈H₇N₂O]⁺ ([M-NO+H]⁺)148.0604Loss of nitric oxide
[C₈H₇N₂]⁺ ([M-NO₂]⁺)131.0604Loss of nitro group

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Data Interpretation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups. Detailed analysis, often aided by density functional theory (DFT) calculations on the parent imidazo[1,2-a]pyridine structure, allows for the assignment of specific bands. researchgate.net

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands for the nitro group, specifically the asymmetric and symmetric N=O stretches. Other key bands would include C-H stretches for the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations characteristic of the fused heterocyclic ring system.

Table 3: Key Expected IR and Raman Vibrational Frequencies

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchAromatic Ring
3000-2850C-H stretchMethyl Group (-CH₃)
1650-1580C=C / C=N stretchImidazo[1,2-a]pyridine Ring
1560-1520Asymmetric N=O stretchNitro Group (-NO₂)
1360-1340Symmetric N=O stretchNitro Group (-NO₂)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions, typically π-π* transitions in aromatic systems. Imidazo[1,2-a]pyridine derivatives are known to absorb in the UV region. unito.it The spectrum for this compound is expected to show characteristic absorption bands related to the electronic structure of the conjugated bicyclic system.

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. While the imidazo[1,2-a]pyridine core can be fluorescent, studies have consistently shown that the presence of a nitro group on the ring system quenches fluorescence. d-nb.infonih.gov The nitro group is a well-known electron-withdrawing group that provides a non-radiative pathway for the excited state to relax, thus destroying any fluorescent properties. d-nb.infonih.gov Therefore, this compound is not expected to be fluorescent.

Table 4: Expected Photophysical Properties

PropertyExpected Observation
UV-Vis Absorption (λmax)Multiple bands expected in the 250-350 nm range, characteristic of π-π* transitions.
Fluorescence EmissionNone expected (Quenched by the nitro group). d-nb.infonih.gov
Fluorescence Quantum Yield (ΦF)~0

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.

Based on crystal structures of related imidazo[1,2-a]pyridine derivatives, the fused bicyclic core is expected to be nearly planar. nih.govresearchgate.net The analysis would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or hydrogen bonds, which govern the solid-state properties of the compound. researchgate.net

Table 5: Key Parameters Determined by X-ray Crystallography Note: These are parameters that would be determined from an X-ray crystal structure analysis.

ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice.
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Bond Lengths & AnglesPrecise geometry of the molecule.
Torsion AnglesConformation of substituents and planarity of the ring system.
Intermolecular InteractionsDetails of crystal packing (e.g., hydrogen bonding, π-π stacking). nih.govresearchgate.net

Compound Index

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are standard methods for investigating the electronic structure and properties of organic molecules. nih.gov These calculations can elucidate various molecular characteristics.

Molecular Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For 7-Methyl-8-nitroimidazo[1,2-a]pyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. Furthermore, a conformational landscape analysis would identify other stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information about the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov For this compound, an MEP map would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how it might interact with other molecules.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data. For this compound, theoretical calculations could provide:

NMR Chemical Shifts: Predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and confirm the molecule's structure.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can help to identify characteristic vibrational modes associated with specific functional groups within the molecule.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the molecule's UV-Vis absorption spectrum, providing insights into its photophysical properties.

In Silico Modeling of Molecular Interactions and Docking Simulations

To explore the potential biological activity of this compound, in silico techniques like molecular docking are employed. chemmethod.comchemmethod.com This involves computationally placing the molecule into the active site of a target protein to predict its binding orientation and affinity. chemmethod.comchemmethod.com Such studies can suggest potential mechanisms of action and guide the design of more potent analogs. For instance, docking simulations of related imidazo[1,2-a]pyridine (B132010) derivatives have been performed against various protein targets to explore their therapeutic potential. chemmethod.comnih.gov

Structure Activity Relationship Sar and Mechanistic Biological Insights in Vitro Research Focus

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological profile of imidazo[1,2-a]pyridine (B132010) derivatives is profoundly influenced by the substituents attached to the core structure. Research into analogues has demonstrated that modifications at various positions can dramatically alter potency and selectivity against different biological targets.

For instance, in the context of antitubercular activity, the substitution of the 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core was found to decrease activity by approximately fivefold. nih.gov The introduction of larger, more lipophilic biaryl ether groups at other positions on the scaffold has been shown to yield compounds with potent nanomolar activity against Mycobacterium tuberculosis. nih.gov Specifically, substitutions on the biaryl ether with either chlorine or fluorine resulted in outstanding potency. nih.gov

In the realm of antiparasitic agents, particularly against Trypanosoma and Leishmania species, substitutions at the C2, C6, and C8 positions are critical. The introduction of an aryl moiety at position 8 has been shown to significantly enhance antitrypanosomal activity. nih.gov Furthermore, modifications to a substituent at the C2 position, such as replacing a sulfone group with a sulfur atom (thioether), led to a decrease in antileishmanial activity, highlighting the sensitivity of the biological activity to subtle electronic and steric changes. mdpi.comresearchgate.net

Scaffold PositionSubstituent ModificationObserved Effect on Biological ActivityTarget/OrganismReference
C7Replacement of Methyl with Chloro5-fold decrease in potencyM. tuberculosis nih.gov
C8Introduction of an Aryl moietySignificant increase in potencyT. brucei brucei nih.gov
C2Replacement of Sulfone with ThioetherDecreased potencyLeishmania spp. mdpi.com
-Addition of large, lipophilic biaryl ethersYielded nanomolar potencyM. tuberculosis nih.gov

Positional Effects of Methyl and Nitro Groups on Compound Activity

The specific placement of the methyl and nitro groups on the imidazo[1,2-a]pyridine ring is a key determinant of the compound's biological activity. The 7-methyl and 8-nitro arrangement is one of several possibilities, and its effects can be understood by comparing it with its positional isomers.

Studies on antitubercular agents have shown that the position of the methyl group plays a crucial role in potency. nih.gov A comparison of methyl isomers revealed that the 6-methyl and 7-methyl analogues were nearly equipotent and exhibited strong activity, whereas the 8-methyl analogue was significantly less potent. nih.gov This suggests that steric or electronic effects related to the methyl group's position at C6 or C7 are more favorable for interaction with the biological target in M. tuberculosis than a methyl group at C8.

The nitro group is essential for the activity of many nitroimidazole-based compounds, acting as a prodrug element that is activated under specific conditions. nih.gov For antiparasitic 3-nitroimidazo[1,2-a]pyridines, the nitro group at the C3 position is a critical feature for their mechanism of action. nih.govnih.gov While the subject compound has an 8-nitro substitution, the general principle from related series is that the nitro group's position dictates the compound's reductive potential and its suitability as a substrate for specific activating enzymes like nitroreductases. nih.govnih.gov Differences in the position of the nitro group (e.g., 4-nitro vs. 5-nitro) in other nitroaromatic series have also been linked to significant variations in genotoxicity, indicating the profound impact of its placement on the molecule's interaction with biological systems. nih.gov

Compound SeriesPositional Isomers ComparedRelative Potency/ActivityTarget/OrganismReference
Methyl-substituted imidazo[1,2-a]pyridines6-Methyl vs. 7-Methyl vs. 8-Methyl6-Me ≈ 7-Me > 8-MeM. tuberculosis nih.gov
NitroimidazolesNitro-containing vs. Des-nitroNitro group is required for activityM. tuberculosis nih.gov
3-Nitroimidazo[1,2-a]pyridines3-Nitro substitutionCritical for antiparasitic activityLeishmania, Trypanosoma nih.govnih.gov

Elucidation of Key Structural Motifs Governing Antiparasitic (e.g., Antileishmanial, Antitrypanosomal) Activity

The development of imidazo[1,2-a]pyridines as antiparasitic agents has led to the identification of several key structural motifs that are essential for their activity against parasites such as Leishmania and Trypanosoma. nih.gov These parasites are responsible for neglected tropical diseases that affect millions of people globally. nih.gov

A crucial structural feature for many active compounds in this class is the presence of a nitro group, typically at the C3 position. nih.govnih.gov This group is fundamental to the bioactivation mechanism within the parasite. In addition to the nitro group, the substitution pattern at other positions of the imidazo[1,2-a]pyridine core is vital for potency and selectivity.

Key motifs for potent antileishmanial and antitrypanosomal activity include:

A Nitro Group at C3: This is a recurring feature in the most potent analogues, serving as the substrate for parasitic nitroreductases. nih.gov

A Phenylsulfonylmethyl Substituent at C2: This particular group has been identified in a number of highly active compounds. nih.gov

Halogen Atoms at C6 and C8: An initial hit compound featured bromine atoms at both the C6 and C8 positions. nih.gov Subsequent optimization often involves a chlorine atom at C6. nih.govmdpi.com

An Aryl Moiety at C8: More recent structure-activity relationship studies have shown that replacing the halogen at C8 with various aryl groups (e.g., phenyl, pyridinyl) can lead to a significant increase in antitrypanosomal activity and improved selectivity. nih.gov

Compound/SeriesKey Structural MotifsIn Vitro Activity (IC₅₀)Target OrganismReference
Hit A6,8-dibromo; 3-nitro; 2-phenylsulfonylmethyl~2.9 µMT. brucei brucei nih.govnih.gov
Compound 236-chloro; 3-nitro; 8-(4-pyridinyl)2.3 µM (amastigote)L. donovani nih.gov
Compound 146-chloro; 3-nitro; 8-phenyl0.16 µMT. brucei brucei nih.gov
Compound 206-chloro; 3-nitro; 8-(3-CF₃-phenyl)0.04 µMT. brucei brucei nih.gov

Mechanistic Studies of Bioactivation Processes (e.g., Interactions with Nitroreductases)

Nitroaromatic compounds, including derivatives of 7-Methyl-8-nitroimidazo[1,2-a]pyridine, often function as prodrugs. Their biological activity is dependent on the reductive bioactivation of the nitro group to generate reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates, which are cytotoxic. nih.govnih.gov This mechanism allows for selectivity, as the activation is typically carried out by specific enzymes present in the target organism but not in the host.

In the context of antiparasitic activity, the key enzymes responsible for this bioactivation are type 1 nitroreductases (NTR1). nih.govnih.gov These enzymes are found in trypanosomatid parasites like Leishmania and Trypanosoma. The crucial role of NTR1 in the mechanism of action of 3-nitroimidazo[1,2-a]pyridines has been confirmed through studies using genetically modified parasite strains. Parasites engineered to over-express NTR1 show increased sensitivity to these compounds, confirming that the compounds are indeed substrates for this enzyme. nih.gov

This bioactivation process is considered a key advantage for this class of drugs, as it provides a targeted therapeutic approach. The reduction of the nitro group is favored under the low-oxygen conditions often found in the microenvironments where these pathogens reside. nih.gov The resulting reactive intermediates can lead to widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately causing parasite death.

Structure-Activity Relationship Studies for Enzyme Inhibition (e.g., DNA Gyrase, Topoisomerase IV, PI3 Kinase p110α)

The imidazo[1,2-a]pyridine scaffold has been explored as an inhibitor for various enzymes critical to pathogen survival and cancer cell proliferation.

DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are well-validated targets for the development of antibiotics. nih.gov Both are type II topoisomerases essential for DNA replication and repair. Some imidazo[1,2-a]pyridine derivatives have been identified as dual inhibitors of the ATPase subunits of these enzymes (GyrB and ParE, respectively). ebi.ac.uk SAR studies on a series of 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines demonstrated potent antibacterial activity against a range of Gram-positive bacteria. ebi.ac.uk The development of hybrid molecules, combining a catalytic inhibitor (like ciprofloxacin) with an ATP-competitive inhibitor, has also been explored, with some linked hybrids showing low nanomolar inhibition of DNA gyrase. nih.gov These studies suggest that specific substitutions, particularly at the C5 position of the imidazo[1,2-a]pyridine ring, are critical for achieving potent inhibition of these bacterial enzymes. ebi.ac.uk

PI3 Kinase p110α: The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making its components attractive targets for therapeutic intervention. semanticscholar.org The p110α isoform of PI3K is a particularly important target. The imidazo[1,2-a]pyridine scaffold has served as a template for novel PI3K p110α inhibitors. A 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine was discovered as a p110α inhibitor, and subsequent optimization of substituents led to a more than 300-fold increase in inhibitory activity. nih.gov Further studies on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives identified compounds with nanomolar potency against PI3Kα. semanticscholar.org These SAR studies highlight the importance of specific substitutions at the C2, C3, C6, and C8 positions for achieving high-affinity binding to the enzyme's active site.

Enzyme TargetScaffold/Compound SeriesKey SAR FindingsReference
DNA Gyrase / Topoisomerase IV5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridinesSubstitutions at C5 are critical for dual inhibitory activity. ebi.ac.uk
PI3 Kinase p110α2-Methylimidazo[1,2-a]pyridinesOptimization of substituents on a pyrazolyl group at C3 greatly increased potency. nih.gov
PI3 Kinase p110α2, 6, 8-substituted Imidazo[1,2-a]pyridinesSystematic modification of positions C2, C6, and C8 led to potent inhibitors. semanticscholar.org

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While methods for the synthesis of the imidazo[1,2-a]pyridine (B132010) core are well-documented, the development of novel, efficient, and sustainable synthetic routes specifically tailored for 7-Methyl-8-nitroimidazo[1,2-a]pyridine and its analogs is a crucial area for future research. Current synthetic approaches for similar compounds often involve multi-step processes. For instance, a known synthesis of 8-nitro-imidazo[1,2-a]pyridines involves the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds. researchgate.net A documented synthesis of this compound utilizes the reaction of 2-amino-4-methyl-3-nitropyridine (B139313) with chloroacetyl chloride. lookchem.com

Table 1: Potential Future Synthetic Strategies

StrategyDescriptionPotential Advantages
One-Pot ReactionsCombining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste, time and cost savings.
Green Chemistry ApproachesUtilization of eco-friendly solvents, reagents, and catalysts.Reduced environmental impact, enhanced safety.
Microwave-Assisted SynthesisEmploying microwave irradiation to accelerate reaction rates.Faster reaction times, higher yields, improved purity.
Transition-Metal CatalysisUsing transition metal complexes to catalyze key bond-forming reactions.High selectivity, broad functional group tolerance.

Advanced Rational Design for Enhanced Biological Profiles

The rational design of novel analogs of this compound holds immense potential for optimizing its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the broader class of imidazo[1,2-a]pyridines have provided valuable insights. For example, in the context of anti-mycobacterial activity, modifications at various positions of the imidazo[1,2-a]pyridine ring have been shown to significantly impact potency. nih.govnih.gov

Future design strategies for this compound should systematically explore the effects of modifying or replacing the methyl and nitro groups. For instance, varying the size and electronic properties of the substituent at the 7-position could influence binding affinity to biological targets. The nitro group at the 8-position is a key feature, as nitroimidazoles are known to act as prodrugs that undergo bioreductive activation. nih.govscience.gov Investigating the impact of altering the position and electronic nature of this group could lead to compounds with improved activation profiles in specific cellular environments, such as the hypoxic conditions found in solid tumors or within infectious microorganisms. researchgate.net

A molecular hybridization approach, combining the this compound scaffold with other known pharmacophores, could also lead to the development of multifunctional molecules with enhanced or novel therapeutic activities. nih.gov

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational modeling with experimental validation is a powerful strategy to accelerate the drug discovery and development process for this compound. In silico techniques can provide valuable predictions about the molecule's properties and interactions, thereby guiding experimental efforts.

Computational approaches that can be employed include:

Density Functional Theory (DFT): To understand the electronic structure and reactivity of the molecule. researchgate.net

Molecular Docking: To predict the binding modes of this compound and its analogs with potential biological targets. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior and stability of the ligand-target complexes. nih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of designed analogs at an early stage. nih.gov

These computational predictions can then be validated through targeted synthesis and biological evaluation. This iterative cycle of in silico design, chemical synthesis, and biological testing can significantly streamline the process of identifying lead compounds with improved efficacy and safety profiles. Such an integrated approach has been successfully applied to other imidazopyridine derivatives. researchgate.net

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the imidazo[1,2-a]pyridine scaffold is known for its broad biological activity, the specific biological targets and mechanisms of action for this compound remain largely unexplored. Future research should aim to identify the cellular and molecular targets through which this compound exerts its effects.

Given the known activities of related compounds, promising areas of investigation include:

Anticancer Activity: The nitro group suggests potential as a hypoxia-activated prodrug. researchgate.net Research could focus on its efficacy against solid tumors and explore its mechanism, which may involve the generation of reactive nitrogen species upon reduction of the nitro group. The imidazo[1,2-a]pyridine core has also been explored for the development of covalent inhibitors targeting specific cancer-related proteins like KRAS G12C. rsc.org

Antimicrobial Activity: Nitroimidazoles are effective against a range of anaerobic bacteria and parasites. nih.govscience.gov The mechanism often involves the reductive activation of the nitro group by microbial enzymes, leading to the formation of cytotoxic metabolites that damage DNA and other macromolecules. science.gov Investigating the activity of this compound against various pathogenic microorganisms, including drug-resistant strains, is a promising avenue.

Enzyme Inhibition: The scaffold could be designed to target specific enzymes involved in disease pathogenesis. For example, derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of various kinases and other enzymes.

The identification of novel biological targets can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening approaches. Elucidating the mechanism of action will not only provide a deeper understanding of the compound's biological effects but also pave the way for its rational development as a therapeutic agent.

Q & A

Advanced Research Question

  • Molecular docking : Predict binding affinities to targets like GABAA receptors (inspired by Zolpidem’s scaffold) .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett constants) with bioactivity data to guide synthetic priorities .
  • ADMET prediction : Assess solubility and metabolic stability early in design, especially for nitro-containing derivatives .

What role does the nitro group play in the stability and reactivity of this compound?

Advanced Research Question
The -NO2 group:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution for further functionalization .
  • Impacts redox stability : May undergo reduction in biological systems, requiring stability studies under physiological conditions .
  • Influences crystallization : Nitro-phenyl substitutions promote planar molecular geometries, aiding X-ray structure determination .

What are the challenges in scaling up the synthesis of this compound derivatives?

Advanced Research Question
Key challenges include:

  • Nitro group handling : Requires strict temperature control to avoid exothermic side reactions .
  • Purification : Chromatography may be needed for isomers (e.g., 6- vs. 8-nitro derivatives), increasing complexity .
  • Catalyst efficiency : Transition-metal catalysts (e.g., Cu for three-component couplings) must be optimized for cost and removal .

How do researchers validate the anti-inflammatory or anti-tuberculosis mechanisms of this compound derivatives?

Advanced Research Question

  • In vitro assays : Measure cytokine inhibition (e.g., TNF-α for inflammation) or mycobacterial growth suppression .
  • Target engagement studies : Use fluorescence polarization or SPR to confirm binding to enzymes like enoyl-ACP reductase (InhA) in tuberculosis .
  • In vivo models : Test efficacy in murine inflammation or zebrafish tuberculosis models, correlating plasma concentrations with activity .

What structural modifications improve the bioavailability of this compound derivatives?

Advanced Research Question

  • Ester-to-amide conversion : Replace -COOCH3 with -CONHR to enhance solubility (e.g., Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxamide) .
  • Nitro group masking : Prodrug strategies (e.g., nitroreductase-activated derivatives) to mitigate toxicity .
  • Halogen substitution : Introduce -Br or -Cl at the 6-position to balance lipophilicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-8-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Methyl-8-nitroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.